molecular formula C23H23N7O B4511852 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Katalognummer: B4511852
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: VNZGNDCNDIQOHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure features:

  • A 3-phenyl substituent on the triazole ring.
  • A piperidine-4-carboxamide group at position 6 of the pyridazine moiety.
  • A pyridin-3-ylmethyl side chain on the carboxamide nitrogen.

This architecture is designed to enhance binding affinity for kinase or receptor targets, leveraging the phenyl group for hydrophobic interactions and the pyridinylmethyl moiety for hydrogen bonding .

Eigenschaften

IUPAC Name

1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c31-23(25-16-17-5-4-12-24-15-17)19-10-13-29(14-11-19)21-9-8-20-26-27-22(30(20)28-21)18-6-2-1-3-7-18/h1-9,12,15,19H,10-11,13-14,16H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZGNDCNDIQOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core . . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are essential for cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Properties
Target Compound 3-phenyl, N-(pyridin-3-ylmethyl)piperidine-4-carboxamide ~407.4 (estimated) N/A (hypothesized kinase inhibition)
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide 3-isopropyl, N-(4-phenylbutan-2-yl) ~474.6 Enhanced lipophilicity; unconfirmed bioactivity
N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide 3-methyl, N-(4-chlorobenzyl), piperidine-3-carboxamide ~424.9 Potential CNS penetration due to chlorobenzyl group
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid Carboxylic acid instead of carboxamide ~288.3 Improved aqueous solubility; scaffold for prodrugs
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide 6-methyl-triazolo-pyridazine, benzamide aryl chain ~386.4 Moderate antimicrobial activity (MIC: 8–32 µg/mL)

Key Findings from Comparative Analysis

Impact of Triazole Substituents

  • 3-Phenyl vs. 3-Alkyl Groups : The target compound’s 3-phenyl group likely enhances π-π stacking in hydrophobic binding pockets compared to 3-isopropyl () or 3-methyl () analogs. However, alkyl groups may improve metabolic stability by reducing oxidative degradation .
  • Methyl vs. Phenyl at Position 6 : highlights that 6-methyl-triazolo-pyridazine derivatives exhibit antimicrobial activity, suggesting that bulkier substituents (e.g., phenyl in the target compound) may shift selectivity toward eukaryotic targets like kinases .

Carboxamide vs. Carboxylic Acid

  • The target compound’s piperidine-4-carboxamide group balances solubility and membrane permeability. In contrast, the carboxylic acid analog () has higher hydrophilicity but may require structural modification (e.g., ester prodrugs) for cellular uptake .

N-Substituent Modifications

  • Pyridin-3-ylmethyl (target) vs.
  • 4-Phenylbutan-2-yl (): This elongated hydrophobic chain may increase off-target interactions, reducing specificity compared to the target compound’s compact pyridinylmethyl group .

Biologische Aktivität

The compound 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a member of the class of organic compounds known as phenylpyridazines. These compounds have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N5OC_{20}H_{17}N_5O, with a molecular weight of approximately 343.3819 g/mol. Its structure includes a pyridazine ring substituted with a phenyl group and a piperidine carboxamide moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as an inhibitor of specific enzymes and receptors. Key areas of interest include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation pathways. This inhibition can lead to increased levels of bioactive lipids, which may have therapeutic implications in cardiovascular diseases and inflammation .
  • Anticancer Potential : Research indicates that derivatives containing similar structural motifs have been investigated for their ability to inhibit c-Met protein kinase, a target in cancer therapy. The modulation of this pathway could provide avenues for treating various cancers .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Soluble Epoxide Hydrolase Inhibition : By inhibiting sEH, the compound can enhance the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties. This mechanism is crucial for cardiovascular health .
  • c-Met Inhibition : The structural characteristics allow it to interact with the c-Met receptor, leading to the inhibition of signaling pathways that promote tumor growth and metastasis .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds or derivatives:

  • A study on triazole-pyridazine derivatives demonstrated significant anticancer activity through c-Met inhibition, highlighting the importance of the triazole ring in enhancing potency .
  • Another investigation into piperidine derivatives found that modifications at specific positions led to improved pharmacokinetic properties and bioavailability, suggesting that similar modifications could enhance the efficacy of our compound .

Data Summary

Activity Mechanism Target Reference
Soluble Epoxide Hydrolase InhibitionIncreases bioactive lipid levelssEH
Anticancer ActivityInhibits tumor growth signalingc-Met
Pharmacokinetic OptimizationModifications enhance oral bioavailabilityVarious

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.